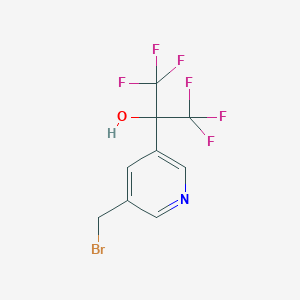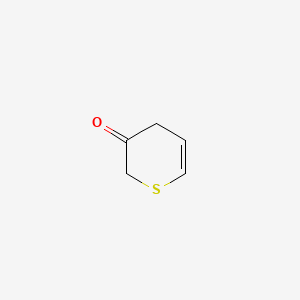
2H-Thiopyran-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Thiopyran-3(4H)-one is a heterocyclic compound with the molecular formula C5H8S. It is a sulfur-containing six-membered ring structure, which is a derivative of thiopyran.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thiopyran-3(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-dienes with sulfur sources under controlled conditions. For example, the reaction of 1,3-butadiene with sulfur monochloride (S2Cl2) can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2H-Thiopyran-3(4H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to dihydrothiopyran derivatives.
Substitution: Halogenation, nitration, and other substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiopyran derivatives.
Substitution: Halogenated thiopyrans.
Scientific Research Applications
2H-Thiopyran-3(4H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles.
Biology: Its derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Thiopyran-3(4H)-one and its derivatives involves interactions with various molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact pathways and molecular targets can vary depending on the specific derivative and application .
Comparison with Similar Compounds
2H-Thiopyran: A closely related compound with similar structural features but different reactivity.
2,3-Dihydro-4H-thiopyran: Another derivative with a partially saturated ring structure.
Thiacyclohex-2-ene: A sulfur-containing six-membered ring with different substitution patterns.
Uniqueness: 2H-Thiopyran-3(4H)-one is unique due to its specific ring structure and the presence of a carbonyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and drug development .
Properties
CAS No. |
29431-28-5 |
|---|---|
Molecular Formula |
C5H6OS |
Molecular Weight |
114.17 g/mol |
IUPAC Name |
4H-thiopyran-3-one |
InChI |
InChI=1S/C5H6OS/c6-5-2-1-3-7-4-5/h1,3H,2,4H2 |
InChI Key |
AEDFDYYPESUHNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CSCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13107375.png)
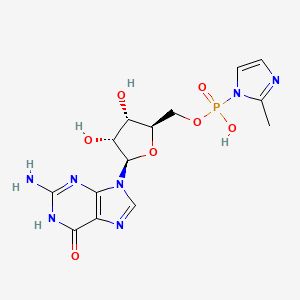
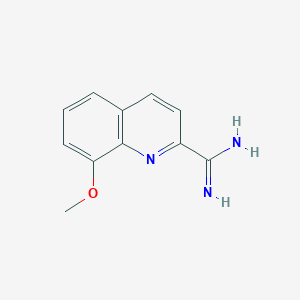
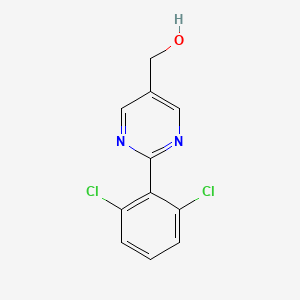
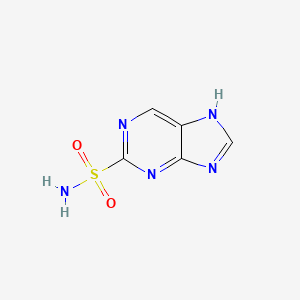
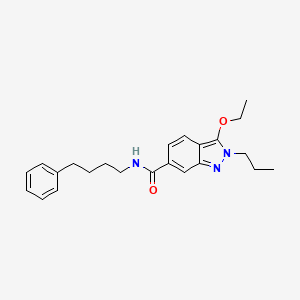
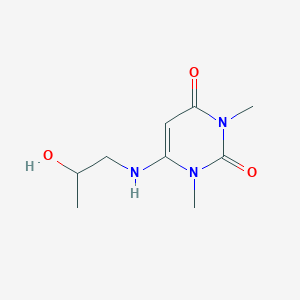
![5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one](/img/structure/B13107407.png)
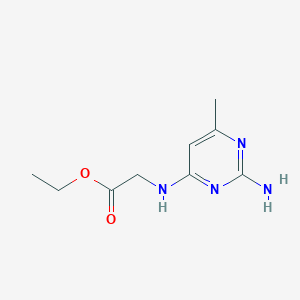
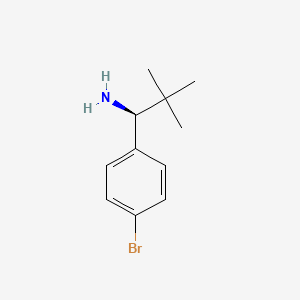
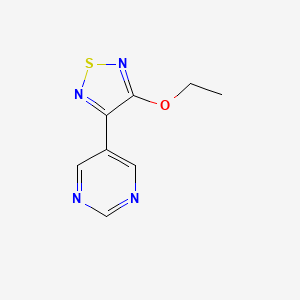
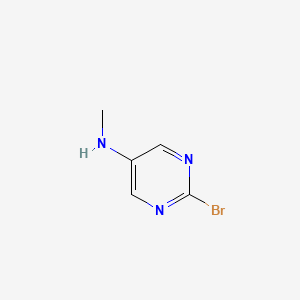
![2-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide](/img/structure/B13107462.png)
